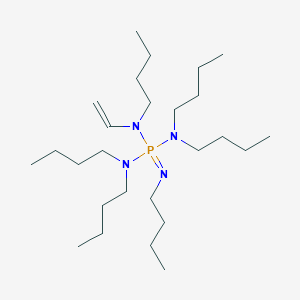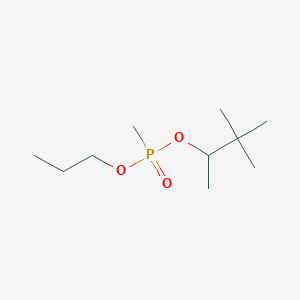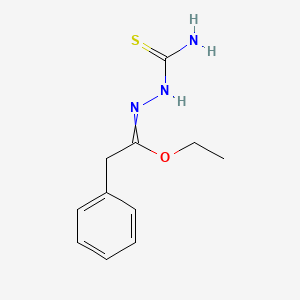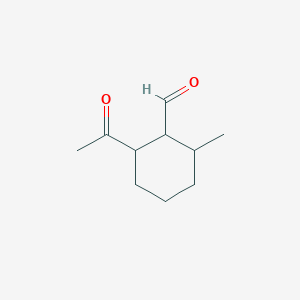
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H17Br It is a derivative of indene, featuring a bromine atom and four methyl groups attached to the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene derivatives with different functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene.
科学研究应用
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Catalysis: The compound can be used as a ligand or precursor in catalytic reactions.
作用机制
The mechanism of action of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
相似化合物的比较
Similar Compounds
- 1-Bromo-2,2,4,7-tetramethyl-1H-indene
- 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,7-Tetramethylindan
Uniqueness
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom and the specific arrangement of methyl groups on the indene ring. This structural uniqueness imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.
属性
CAS 编号 |
91573-02-3 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC 名称 |
1-bromo-2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H17Br/c1-8-5-6-9(2)11-10(8)7-13(3,4)12(11)14/h5-6,12H,7H2,1-4H3 |
InChI 键 |
QHGUFKBMPRBBOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(C(C2=C(C=C1)C)Br)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
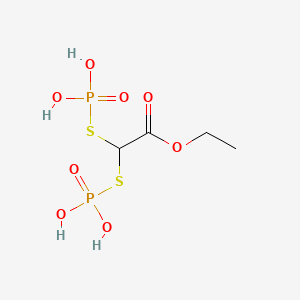
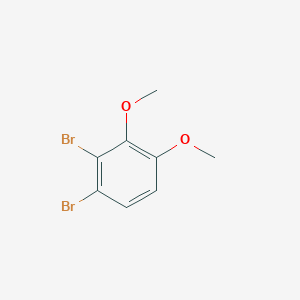
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
